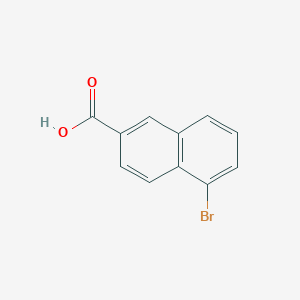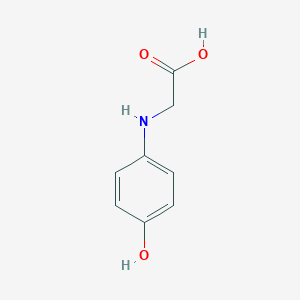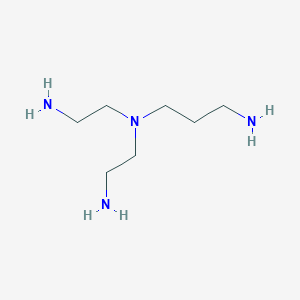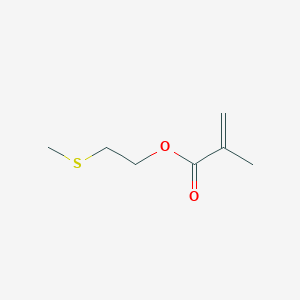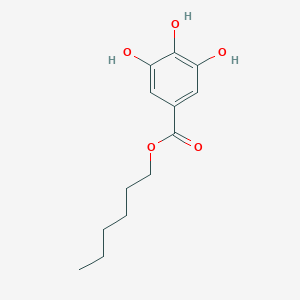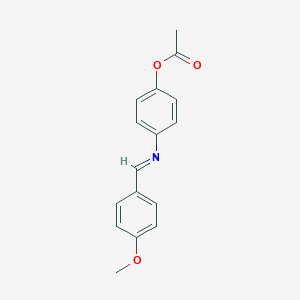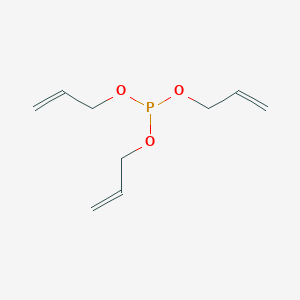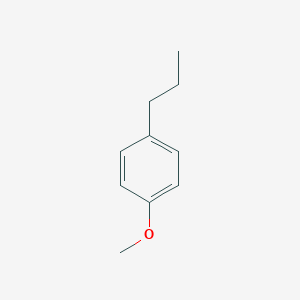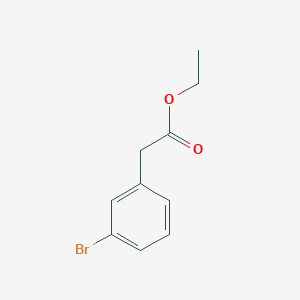
2-(3-溴苯基)乙酸乙酯
描述
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to achieve the desired functionalized product. For instance, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized from ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate using ammonium acetate in glacial acetic acid, highlighting a method that might be adaptable for synthesizing ethyl 2-(3-bromophenyl)acetate (Sapnakumari et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 2-(3-bromophenyl)acetate reveals intricate details about their crystalline form. For example, 2-[5-(4-Bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetic acid, a compound with a somewhat related structure, showcases two symmetry-independent molecules in its unit, with distinct dihedral angles indicating the orientation of the bromophenyl rings out of the plane of the benzofuran fragments (Choi et al., 2007).
Chemical Reactions and Properties
Ethyl 2-(3-bromophenyl)acetate, like its counterparts, participates in various chemical reactions that define its reactivity and utility in synthetic chemistry. For instance, the efficient consecutive synthesis approach for ethyl-2-(4-aminophenoxy) acetate, a precursor for dual GK and PPARγ activators, demonstrates the potential for creating medically relevant compounds through strategic chemical synthesis (Altowyan et al., 2022).
科学研究应用
-
Polymerization Initiator
- Scientific Field: Polymer Chemistry
- Application Summary: Ethyl 2-(3-bromophenyl)acetate may be used as an initiator for the polymerization of certain compounds .
- Methods of Application: While the exact procedures can vary, generally, the compound is mixed with the monomer (such as dimethyl (methacryloyloxymethyl) phosphonate or methyl methacrylate) under specific conditions to initiate the polymerization process .
- Results or Outcomes: The result is the formation of a polymer. The exact properties of the resulting polymer can vary depending on the specific monomer used .
-
Synthesis of Bioactive Compounds
- Scientific Field: Medicinal Chemistry
- Application Summary: Compounds similar to Ethyl 2-(3-bromophenyl)acetate, such as indole derivatives, have been found in many important synthetic drug molecules. These compounds bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
- Methods of Application: The exact methods can vary widely depending on the specific derivative being synthesized. Generally, it involves various chemical reactions under controlled conditions .
- Results or Outcomes: The outcomes can include the synthesis of new compounds with potential biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
-
Synthesis of (Heteroaryl)(carboxamido)arylpyrrole Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: Ethyl 2-(3-bromophenyl)acetate may be used in the synthesis of (heteroaryl)(carboxamido)arylpyrrole derivatives .
- Methods of Application: The exact methods can vary widely depending on the specific derivative being synthesized. Generally, it involves various chemical reactions under controlled conditions .
- Results or Outcomes: These derivatives may have Cdc7 kinase inhibitory activity, which could be useful in cancer treatment .
-
Synthesis of Cambinol Analogs
- Scientific Field: Medicinal Chemistry
- Application Summary: Ethyl 2-(3-bromophenyl)acetate may be used in the synthesis of Cambinol analogs .
- Methods of Application: The exact methods can vary widely depending on the specific analog being synthesized. Generally, it involves various chemical reactions under controlled conditions .
- Results or Outcomes: These analogs may have sirtuin inhibition and antitumor activity .
-
Synthesis of TunePhos-type Diphosphine Ligands
- Scientific Field: Inorganic Chemistry
- Application Summary: Ethyl 2-(3-bromophenyl)acetate may be used in the synthesis of TunePhos-type diphosphine ligands .
- Methods of Application: The exact methods can vary widely depending on the specific ligand being synthesized. Generally, it involves various chemical reactions under controlled conditions .
- Results or Outcomes: These ligands may be used in asymmetric hydrogenation .
- Synthesis of Benzopyrrole Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: Ethyl 2-(3-bromophenyl)acetate may be used in the synthesis of benzopyrrole derivatives . These derivatives are important because they provide the skeleton to many biologically active compounds .
- Methods of Application: The exact methods can vary widely depending on the specific derivative being synthesized. Generally, it involves various chemical reactions under controlled conditions .
- Results or Outcomes: These derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
属性
IUPAC Name |
ethyl 2-(3-bromophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAERSDJFKGMKLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466949 | |
| Record name | Ethyl 2-(3-bromophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-bromophenyl)acetate | |
CAS RN |
14062-30-7 | |
| Record name | Ethyl 3-(bromophenyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14062-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(3-bromophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Naphtho[2,1,8,7-klmn]xanthene](/img/structure/B87203.png)
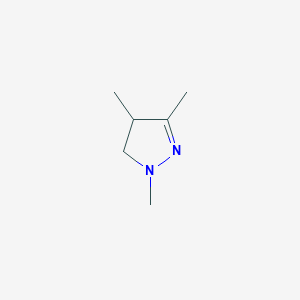
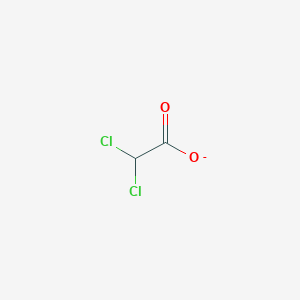
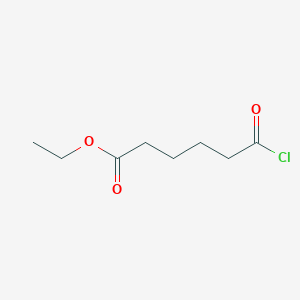
![(E)-[phenyl(pyridin-2-yl)methylidene]hydrazine](/img/structure/B87212.png)
